N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride

Descripción general

Descripción

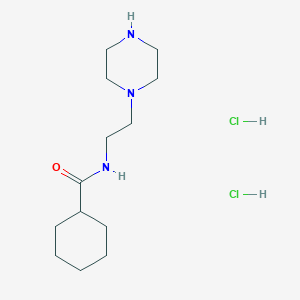

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of cyclohexanecarboxamide and contains a piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxamide with 2-piperazin-1-ylethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the pH of the reaction mixture is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism

WAY-100635 is primarily recognized for its function as a selective antagonist of the serotonin 5-HT_1A receptor. This receptor is implicated in various neurological and psychiatric disorders, making WAY-100635 a valuable tool for studying these conditions. Research shows that the compound can modulate neurotransmitter systems, influencing behaviors such as anxiety and depression .

Neuropharmacological Studies

The compound has been utilized in neuropharmacological studies to understand the role of serotonin in mood regulation and anxiety disorders. Its ability to selectively block the 5-HT_1A receptor allows researchers to investigate the receptor's involvement in various behavioral models, providing insights into potential therapeutic targets for antidepressants and anxiolytics .

Treatment of Mental Health Disorders

Due to its action on serotonin receptors, WAY-100635 has been explored as a candidate for treating mental health disorders such as depression and generalized anxiety disorder. Studies indicate that modulation of the 5-HT_1A receptor can lead to improved mood and reduced anxiety symptoms, highlighting the compound's potential therapeutic benefits .

Lead Compound for New Medications

WAY-100635 serves as a lead compound in the development of new medications targeting serotonin receptors. Its structural characteristics make it an excellent candidate for further modifications aimed at enhancing selectivity and efficacy against specific receptor subtypes .

Structure-Activity Relationship (SAR) Studies

Research involving SAR studies has focused on modifying the chemical structure of WAY-100635 to improve its pharmacological properties. These studies have provided insights into how structural changes can affect receptor binding affinity and selectivity, guiding the design of more effective therapeutic agents .

Data Summary Table

Case Study: Anxiety Disorders

In a controlled study examining the effects of WAY-100635 on anxiety-like behaviors in animal models, researchers found that administration of the compound resulted in significant reductions in anxiety levels compared to control groups. This study underscores the potential of WAY-100635 as a therapeutic agent for anxiety disorders .

Case Study: Depression Models

Another study investigated the impact of WAY-100635 on depressive behaviors induced by chronic stress in rodents. Results indicated that subjects treated with WAY-100635 exhibited improved mood-related behaviors, suggesting its utility in developing new antidepressant therapies .

Mecanismo De Acción

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is similar to other compounds containing piperazine rings, such as piperazine itself and various piperazine derivatives. its unique structure and properties set it apart from these compounds, making it suitable for specific applications.

Comparación Con Compuestos Similares

Piperazine

Piperazine derivatives

Actividad Biológica

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride, often referred to in research as WAY-100635, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is a piperazine derivative characterized by its structural components that include a piperazine ring and a cyclohexanecarboxamide moiety. The compound's molecular formula is C_{13}H_{20}N_{2}O \cdot 2HCl, and its molecular weight is approximately 286.23 g/mol. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

WAY-100635 primarily acts as an antagonist at the 5-HT1A receptor , a subtype of serotonin receptor implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The compound exhibits high affinity for this receptor, with a reported value indicating potent antagonistic activity. It has been shown to effectively displace specific binding of radioligands in vitro, confirming its role as a competitive antagonist .

Table 1: Binding Affinity and Functional Activity

| Parameter | Value |

|---|---|

| (5-HT1A) | 8.87 nM |

| Functional Assay (IC50) | 0.01 mg/kg (in vivo) |

| Behavioral Antagonism | Effective at doses as low as 0.003 mg/kg |

In Vitro Studies

Research has demonstrated that WAY-100635 effectively inhibits the action of agonists at the 5-HT1A receptor in various in vitro settings. For instance, it was shown to block the action of 8-OH-DPAT, a selective agonist for 5-HT1A receptors, indicating its potential utility in modulating serotonergic activity .

In Vivo Studies

In vivo studies have further elucidated the behavioral effects of WAY-100635. It has been observed to antagonize the behavioral syndromes induced by serotonergic agonists without producing overt behavioral changes itself. This suggests that WAY-100635 could be beneficial in therapeutic contexts where modulation of serotonergic signaling is desired without direct stimulation of the receptor .

Case Study: Behavioral Models

In one study involving anesthetized rats, WAY-100635 was administered to assess its impact on dorsal raphe neuronal firing rates. The results indicated that WAY-100635 effectively blocked the inhibitory effects of 8-OH-DPAT on neuronal firing, reinforcing its role as a potent antagonist at the 5-HT1A receptor .

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for therapeutic applications in treating conditions associated with dysregulated serotonin signaling:

- Anxiety Disorders : Its antagonistic action may alleviate symptoms associated with heightened serotonergic activity.

- Depression : By modulating serotonin levels, it may enhance mood stabilization.

- Schizophrenia : Potentially useful in managing certain symptoms related to serotonergic dysregulation.

Propiedades

IUPAC Name |

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O.2ClH/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16;;/h12,14H,1-11H2,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDOZDFVARPPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.